
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide” is a complex organic molecule. It contains several functional groups including an isoxazole ring, a pyrrolidine ring, a carboxamide group, and a methoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Isoxazole rings can be synthesized through 1,3-dipolar cycloaddition or nitrile oxide cycloaddition . The pyrrolidine ring could be formed through a Michael addition or other cyclization reactions. The carboxamide group could be introduced through amide coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole ring and pyrrolidine ring would add rigidity to the structure, while the methoxyphenyl group would likely contribute to the compound’s overall polarity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the isoxazole ring, which is known to participate in various chemical reactions. The carboxamide group could also be reactive, particularly in conditions that favor amide hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxamide group could enhance its solubility in water, while the isoxazole ring could potentially increase its stability .Applications De Recherche Scientifique
Synthesis and Characterization
Compounds featuring isoxazole, pyrrolidine, and carboxamide functionalities, like the one , are often synthesized and characterized for their potential as intermediates in organic synthesis or as lead compounds in drug discovery. For instance, the synthesis and characterization of new derivatives with potential cytotoxic activities have been explored, indicating a broad interest in such compounds for medicinal chemistry applications (Hassan, Hafez, & Osman, 2014).
Biological Activity
Research into compounds with these functional groups frequently involves evaluating their biological activity, such as cytotoxicity against cancer cell lines or activity against specific biological targets. For example, studies have identified novel compounds derived from similar structures as having significant anti-inflammatory and analgesic properties, highlighting the therapeutic potential of these molecules in treating diseases (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Mechanistic Studies
Mechanistic studies are another critical area of research for compounds with complex structures, including those incorporating isoxazole and pyrrolidine units. Such studies may involve understanding how these compounds interact with biological targets or their pathway of action within biological systems. For instance, detailed spectroscopic studies and DFT calculations can offer insights into the structure-activity relationships and potential biological applications of these molecules (Matada, Yernale, & Javeed, 2021).
Antidiabetic Screening
The exploration of novel therapeutic uses is a significant application area for these compounds. An example includes the in vitro antidiabetic screening of novel dihydropyrimidine derivatives, underscoring the potential of such molecules in developing new treatments for diabetes (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Orientations Futures
Propriétés
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-12-4-2-3-10(7-12)14-8-11(19-23-14)9-17-16(21)13-5-6-15(20)18-13/h2-4,7-8,13H,5-6,9H2,1H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSHJWKRQFVPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3CCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(3-bromo-4-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2836275.png)
![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2836276.png)
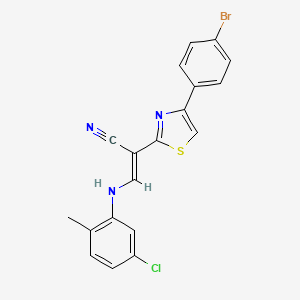
![2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2836278.png)
![3-(3,4-dimethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2836279.png)
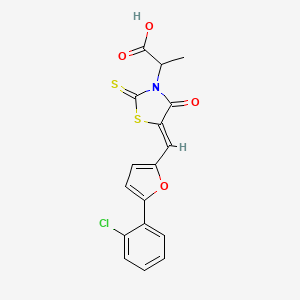
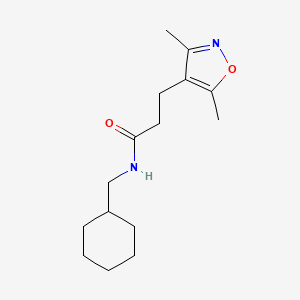

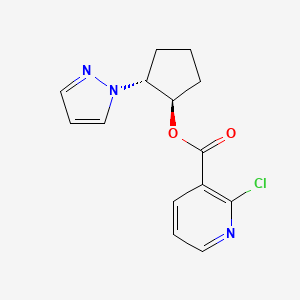
![3,9-dimethyl-7-[(3-methylphenyl)methyl]-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)
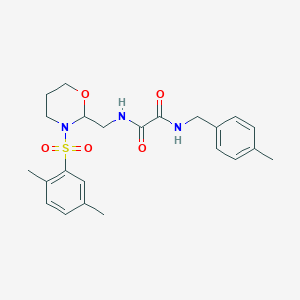
![4-[2-(2-Methoxyethoxy)ethoxy]-2,6-bis(2-pyridyl)pyridine](/img/structure/B2836294.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2836295.png)
